(5-Ethyl-2-methoxyphenyl)methanol
Overview
Description
(5-Ethyl-2-methoxyphenyl)methanol: is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the phenyl ring is substituted with an ethyl group at the 5-position and a methoxy group at the 2-position, along with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Aldehydes: One common method to synthesize (5-Ethyl-2-methoxyphenyl)methanol is through the reduction of the corresponding aldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another method involves the Grignard reaction, where an aryl magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Ethyl-2-methoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Halides, strong bases
Major Products Formed:
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Various reduced derivatives
Substitution: Functional group-substituted derivatives
Scientific Research Applications
Chemistry: (5-Ethyl-2-methoxyphenyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential as an antioxidant and anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (5-Ethyl-2-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, potentially acting as an antioxidant. It may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
(5-Ethyl-2-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(5-Ethyl-2-methoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: (5-Ethyl-2-methoxyphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both an ethyl and a methoxy group, along with a methanol group, makes it a versatile compound for various applications .
Properties
IUPAC Name |
(5-ethyl-2-methoxyphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-6,11H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAIRZKEKNSEDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.